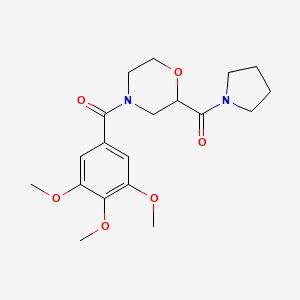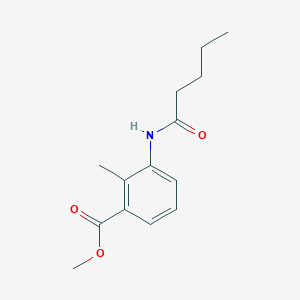![molecular formula C22H29N3O2 B5348559 2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5348559.png)
2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide, also known as MPBP, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential use in scientific research due to its unique pharmacological properties.
作用機序
The exact mechanism of action of 2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide is not fully understood. However, it is believed to act as a partial agonist at the dopamine D3 receptor and as an antagonist at the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. These include modulation of dopamine release, enhancement of neuroplasticity, and reduction of oxidative stress.
実験室実験の利点と制限
One advantage of using 2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide in lab experiments is its high selectivity for the dopamine D3 receptor and sigma-1 receptor. However, one limitation is its relatively low potency compared to other ligands.
将来の方向性
There are several potential future directions for research on 2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide. These include investigating its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and depression. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more potent derivatives.
合成法
The synthesis of 2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide involves a multi-step process that begins with the reaction of 4-methylphenol with thionyl chloride to form 4-methylphenyl chloroformate. This intermediate is then reacted with 4-(4-methyl-1-piperazinyl)benzylamine to form the desired product, this compound.
科学的研究の応用
2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide has been studied for its potential use as a ligand for various receptors, including the dopamine D3 receptor and the sigma-1 receptor. It has also been investigated for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
2-(4-methylphenoxy)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-17-4-10-21(11-5-17)27-18(2)22(26)23-16-19-6-8-20(9-7-19)25-14-12-24(3)13-15-25/h4-11,18H,12-16H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEDMBXURAFCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5348486.png)
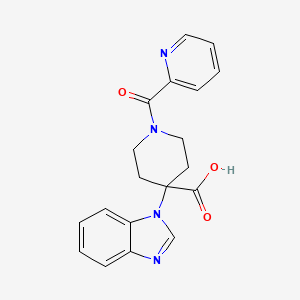
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B5348511.png)
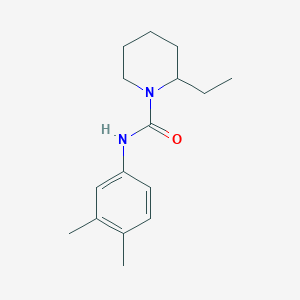
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5348528.png)
![1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5348534.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5348549.png)
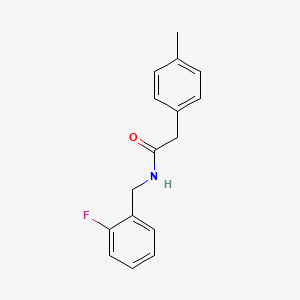
![2-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5348560.png)
![(1R*,2R*,6S*,7S*)-4-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5348561.png)
![6-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5348570.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5348571.png)
